5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one is an organic compound with a complex structure that includes a sulfanyl group, a phenylethyl group, and an oxolanone ring
Vorbereitungsmethoden
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one involves several steps. One common method includes the reaction of 4-methylthiophenol with 2-phenylethyl bromide to form an intermediate, which is then cyclized to produce the oxolanone ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Analyse Chemischer Reaktionen
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylethyl group may interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one can be compared with similar compounds such as:
5-[(4-Methylphenyl)sulfinyl]-4-(2-phenylethyl)oxolan-2-one: This compound has a sulfinyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.
5-[(4-Methylphenyl)sulfonyl]-4-(2-phenylethyl)oxolan-2-one:
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)tetrahydrofuran: This compound has a tetrahydrofuran ring instead of an oxolanone ring, which can influence its stability and reactivity.
Eigenschaften
CAS-Nummer |
596119-48-1 |
---|---|
Molekularformel |
C19H20O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-(4-methylphenyl)sulfanyl-4-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C19H20O2S/c1-14-7-11-17(12-8-14)22-19-16(13-18(20)21-19)10-9-15-5-3-2-4-6-15/h2-8,11-12,16,19H,9-10,13H2,1H3 |
InChI-Schlüssel |
UJGCMAAILMVLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.